molecular formula C13H7BrN2O2S B13458916 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

Cat. No.: B13458916
M. Wt: 335.18 g/mol
InChI Key: LVFXAUJIPRQXCH-UHFFFAOYSA-N
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Description

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 4-position of the benzene ring and a sulfanyl (-S-) group at the 2-position. The sulfanyl group bridges the benzoic acid core to a 5-cyano-substituted pyridine ring. This structural combination confers unique electronic and steric properties, making the compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H7BrN2O2S

Molecular Weight

335.18 g/mol

IUPAC Name

4-bromo-2-(5-cyanopyridin-2-yl)sulfanylbenzoic acid

InChI

InChI=1S/C13H7BrN2O2S/c14-9-2-3-10(13(17)18)11(5-9)19-12-4-1-8(6-15)7-16-12/h1-5,7H,(H,17,18)

InChI Key

LVFXAUJIPRQXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)SC2=NC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiol group in the cyanopyridine moiety can be oxidized to form disulfides or reduced to form thiols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Electronic Comparisons

Compound Name Substituents Key Features Reference
4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid -Br (C4), -S-(5-cyanopyridin-2-yl) (C2) Strong electron-withdrawing cyano group; planar pyridine enhances π-π interactions. Target
5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid (CAS: 942935-70-8) -Cl (C5), -S-(4-chlorophenyl) (C2) Dual chloro substituents increase lipophilicity; weaker electron withdrawal compared to cyano.
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid -Br (C2 of benzyl), tetrazole ring, -S-(benzyl) Tetrazole ring introduces hydrogen-bonding sites; bromine enhances halogen bonding potential.
5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid (A19) -Br (C5), -SO₂NH-(4-chlorophenyl) (C2) Sulfonyl group increases polarity; chloro and bromo enhance halogen interactions.
5-bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic acid (2CN) -Br (C5), -S-(3-octyloxybenzyl) (C2) Long alkyl chain (octyloxy) increases lipophilicity; ether oxygen may participate in H-bonding.

Key Observations:

  • Intermolecular Interactions: The tetrazole-containing analog (CAS: 387831-85-8) exhibits hydrogen bonding and π-π stacking in its crystal structure, while the target compound’s pyridine-cyano group may favor similar interactions but with distinct geometry due to planar rigidity .

Physicochemical Properties

Property Target Compound 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid 4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid 2CN
Molecular Weight (g/mol) ~349.2 (estimated) ~343.2 ~421.3 ~475.4
logP (Predicted) ~2.1 ~3.5 ~2.8 ~5.2
Solubility Moderate (polar groups) Low (high Cl content) Moderate (tetrazole H-bonding) Low (long alkyl chain)
Melting Point Data not available Data not available 215–217°C (decomposes) Data not available

Notes:

  • The target compound’s cyano and sulfanyl groups balance polarity and lipophilicity, whereas 2CN’s octyloxy chain drastically increases hydrophobicity .
  • Tetrazole-containing analogs may exhibit higher thermal stability due to extensive crystal packing interactions .

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